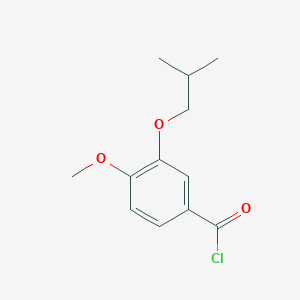

3-iso-Butoxy-4-methoxybenzoyl chloride

CAS No.:

Cat. No.: VC17416090

Molecular Formula: C12H15ClO3

Molecular Weight: 242.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15ClO3 |

|---|---|

| Molecular Weight | 242.70 g/mol |

| IUPAC Name | 4-methoxy-3-(2-methylpropoxy)benzoyl chloride |

| Standard InChI | InChI=1S/C12H15ClO3/c1-8(2)7-16-11-6-9(12(13)14)4-5-10(11)15-3/h4-6,8H,7H2,1-3H3 |

| Standard InChI Key | WUQYTGODWNXKSG-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)COC1=C(C=CC(=C1)C(=O)Cl)OC |

Introduction

3-iso-Butoxy-4-methoxybenzoyl chloride is an organic compound belonging to the class of acid chlorides. It has the molecular formula C12H15ClO3 and a molecular weight of approximately 242.70 g/mol . This compound features a methoxy group (-OCH3) and an isobutoxy group (-O-C(CH3)3) attached to a benzoyl moiety, contributing to its unique chemical properties and reactivity.

Synthesis

The synthesis of 3-iso-Butoxy-4-methoxybenzoyl chloride typically involves the chlorination of 3-iso-Butoxy-4-methoxybenzoic acid using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction conditions often involve moderate temperatures and may require refluxing depending on the specific reagents used.

Chemical Reactions and Applications

As an acid chloride, 3-iso-Butoxy-4-methoxybenzoyl chloride readily undergoes hydrolysis in the presence of water to form 3-iso-Butoxy-4-methoxybenzoic acid. It can also react with amines to form corresponding amides and with alcohols to yield esters. These reactions make it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Applications:

-

Pharmaceuticals: Used as an intermediate in synthesizing compounds with specific biological activities.

-

Agrochemicals: Involved in the production of chemicals used in agriculture.

-

Polymer Chemistry: Utilized for modifying polymer structures or enhancing polymer properties.

Research Findings and Potential Uses

While specific interaction studies focusing on 3-iso-Butoxy-4-methoxybenzoyl chloride are sparse, compounds with similar structures have been investigated for their interactions with proteins and enzymes. Techniques such as molecular docking and spectroscopy are employed to elucidate binding affinities and mechanisms of action. Further research could provide insights into its potential therapeutic uses or toxicological profiles.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-iso-Butoxy-4-methoxybenzoyl chloride, including:

| Compound Name | Molecular Formula | CAS Number | Unique Features |

|---|---|---|---|

| 4-Isobutoxy-3-methoxybenzoic acid | C12H16O4 | 3535-35-1 | Contains a carboxylic acid functional group |

| 3-Chloro-4-isobutoxy-5-methoxybenzoic acid | C12H16ClO4 | 750608-04-9 | Chlorine substituent increases reactivity |

| 4-Methoxybenzoyl chloride | C9H9ClO2 | 100-07-2 | Lacks isobutoxy group but retains benzoyl structure |

The presence of both isobutoxy and methoxy groups in 3-iso-Butoxy-4-methoxybenzoyl chloride distinguishes it from other similar compounds, potentially influencing its solubility and reactivity patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume